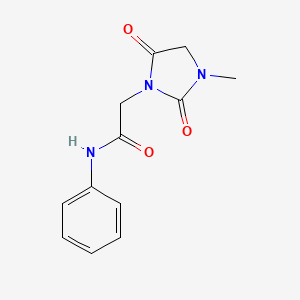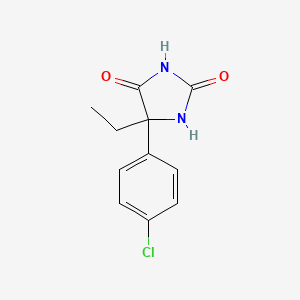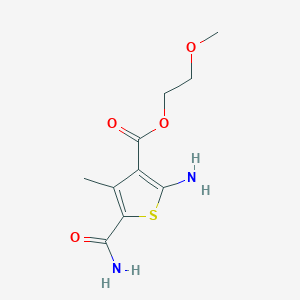
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide, also known as N-phenylacetamide, is an important compound in the field of organic chemistry. It is used in a variety of applications, such as synthesis, research, and drug development. N-phenylacetamide has a wide range of properties, including antifungal and antibacterial activities, and is used in the synthesis of a variety of compounds. It is also used in the production of pharmaceuticals, such as the anticonvulsant drug phenytoin.
作用機序
The mechanism of action of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide is not fully understood. However, it is thought to interact with various proteins, enzymes, and other molecules in the body. It is thought to bind to the active site of enzymes, and to inhibit their activity. It is also thought to interact with certain proteins, such as receptors, and to modulate their activity. Additionally, it is thought to interact with cell membranes, and to affect their permeability.
Biochemical and Physiological Effects
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to increase the activity of certain proteins, such as receptors. It has also been shown to inhibit the activity of certain enzymes, such as proteases, and to reduce the permeability of cell membranes. Additionally, it has been shown to have antifungal and antibacterial activities.
実験室実験の利点と制限
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is relatively stable, and has a wide range of biochemical and physiological effects.
However, there are some limitations to the use of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide in laboratory experiments. It is not always possible to accurately predict the effects of the compound on a given system, and it is not always possible to accurately control the concentration of the compound in a given system. Additionally, the compound can be toxic at high concentrations, and can cause adverse effects in certain organisms.
将来の方向性
There are a number of potential future directions for research involving 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide. These include further investigation into the biochemical and physiological effects of the compound, as well as further investigation into the mechanism of action of the compound. Additionally, further research could be conducted into the potential applications of the compound, such as in drug development, and into the potential toxicity of the compound. Finally, further research could be conducted into the potential uses of the compound in laboratory experiments, such as in the synthesis of other compounds.
合成法
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide can be synthesized by various methods, including the Fischer indole synthesis, the Knoevenagel condensation, the Doebner-Miller reaction, and the Ullmann reaction. The Fischer indole synthesis is a two-step process involving the condensation of an aldehyde or ketone with an amine, followed by the cyclization of the intermediate product with a Lewis acid. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile. The Doebner-Miller reaction involves the reaction of an aromatic aldehyde or ketone with an amine, followed by the addition of a Lewis acid. The Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.
科学的研究の応用
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide has been used extensively in scientific research. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of drugs. It has also been used to study the structure and function of proteins, as well as to study the structure and function of enzymes. Additionally, it has been used to study the structure and function of cell membranes, and to study the interactions between proteins and other molecules.
特性
IUPAC Name |
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-14-8-11(17)15(12(14)18)7-10(16)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXAEOMXXWUPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)




![(2S)-1-[2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B6143514.png)
![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)


![4-(3-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6143553.png)
![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)

![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)
![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)